BLU9931 is a potent, irreversible, and highly selective small molecule inhibitor of FGFR4. [, , , ] It exhibits exquisite selectivity for FGFR4 over other FGFR family members (FGFR1, FGFR2, FGFR3) and demonstrates remarkable kinome selectivity. [, ] This selectivity makes BLU9931 a valuable tool in dissecting the specific roles of FGFR4 in various biological processes and disease models. [] BLU9931 is primarily utilized in preclinical research to investigate the therapeutic potential of targeting FGFR4 in different cancer types. [, , , , , , , , , , , , , , , ]
BLU9931 was identified through a systematic approach to develop irreversible inhibitors that selectively target FGFR4. It belongs to the class of quinazoline derivatives, characterized by its unique anilino-quinazoline core structure. This compound is classified as a covalent inhibitor due to its ability to form a stable bond with the cysteine residue in the ATP-binding pocket of FGFR4, specifically Cys552, thereby irreversibly inhibiting its activity .
The synthesis of BLU9931 involves several key steps designed to ensure high selectivity and potency against FGFR4. The synthetic route typically includes:
The final product is purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its identity and purity.
BLU9931 features a complex molecular structure that can be described as follows:
The crystal structure analysis reveals that BLU9931 binds within the ATP-binding pocket of FGFR4, forming a covalent bond with Cys552. This interaction is stabilized by hydrogen bonds with the hinge region (Ala553) and hydrophobic contacts with surrounding residues .
BLU9931 undergoes specific chemical reactions characterized by its interaction with FGFR4:
The mechanism by which BLU9931 exerts its therapeutic effects involves:
BLU9931 exhibits several notable physical and chemical properties:
BLU9931 has several applications in scientific research and potential therapeutic contexts:
FGFR4 activation directly promotes tumor cell survival via PI3K/AKT-mediated inhibition of pro-apoptotic proteins (e.g., BAD, caspase-9) and MAPK/ERK-driven cyclin D1 upregulation [1] [3]. Beyond cell-autonomous effects, FGFR4 reshapes the tumor microenvironment (TME):
~30% of HCCs exhibit FGF19 amplification at chromosome 11q13.3, driving constitutive FGFR4 activation [1] [4]. Clinically, FGFR4 overexpression correlates with:
FGFR4 is overexpressed in 49% of PDACs (n=136) and correlates with larger tumor size (p<0.001) and advanced TNM stage. The FGFR4 G388R polymorphism enhances receptor stability and predicts poor prognosis in pancreatic neuroendocrine tumors [7].
In colorectal cancer (CRC), FGFR4 protein is elevated in tumor vs. normal mucosa (p=1.679e−14). FGFR4 G388R associates with lymph node metastasis and advanced TNM stage [8]. Gastric cancers show FGFR4-dependent STAT3 activation, promoting 5-fluorouracil resistance [3] [8].
Persistent FGF19/FGFR4 signaling induces epithelial-mesenchymal transition (EMT) via:
Table 2: Therapeutic Resistance Mechanisms Mediated by FGFR4
Cancer Type | Resistance Pathway | Downstream Effectors | Therapeutic Challenge |
---|---|---|---|
HCC | FGF19/FGFR4/IGF2BP1/PD-L1 | Immune checkpoint activation | Anti-PD-1 resistance |
CRC | FGFR4/STAT3/c-FLIP | Caspase-8 inhibition | 5-FU/oxaliplatin resistance |
PDAC | FGFR4/ERK/SIRT1 | Senescence escape | Gemcitabine resistance |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7